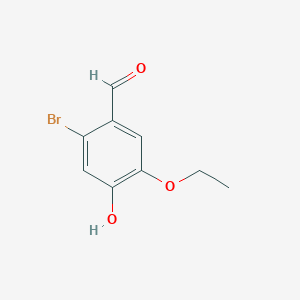

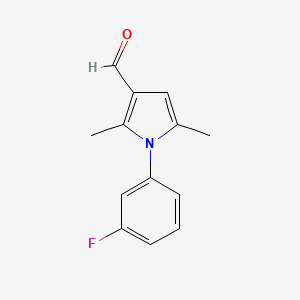

5-Iodo-4,6-dimethylpyrimidin-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 5-Iodo-4,6-dimethylpyrimidin-2-amine, often involves cyclization reactions and interactions with different chemical agents. For instance, the facile construction of substituted pyrimido[4,5-d]pyrimidones showcases the transformation of enaminouracil with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes, leading to various pyrimidinone ring systems (Hamama et al., 2012). Similarly, a practical strategy for synthesizing highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from dichloro-formylpyrimidine, primary amines, and aldehydes through cyclization reactions has been developed, demonstrating the versatile approaches to pyrimidine synthesis (Xiang et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including this compound, is crucial for their chemical behavior and interactions. Studies on the crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, reveal how molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, influencing their chemical properties and reactivity (Repich et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of pyrimidine derivatives are influenced by their molecular structure and functional groups. For example, the iodination of 4-amino-2,6-dimethylpyrimidine leads to regiospecific functionalization, demonstrating the reactivity of such compounds towards halogenation and the potential for further chemical modification (Niclas et al., 1987).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various chemical processes. Although specific data on this compound are not provided, the study of related compounds offers valuable insights into how these properties can affect their usability and effectiveness in different chemical environments.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their reactivity, stability, and interactions with other compounds, are critical for their application in synthesis and drug development. Studies on the antifungal effect of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives highlight the biological activity of these compounds and their potential as antifungal agents, underscoring the importance of understanding their chemical behavior (Jafar et al., 2017).

Applications De Recherche Scientifique

1. Regiospecific Functionalization

- Studies on Iodination : Research by Niclas et al. (1987) explored the iodination of 4-amino-2,6-dimethyl-pyrimidine, leading to the discovery of a method for regiospecific functionalization. This process yielded a variety of side chain-substituted pyrimidines, showcasing the versatility of the compound in chemical synthesis (Niclas et al., 1987).

2. Pharmaceutical Chemistry

- Substituted Pyrimidines Synthesis : Hamama et al. (2012) demonstrated the synthesis of substituted pyrimidines utilizing 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This approach highlights the potential of 5-Iodo-4,6-dimethylpyrimidin-2-amine in the development of novel pharmaceutical compounds (Hamama et al., 2012).

3. Molecular Recognition in Pharmaceuticals

- Hydrogen Bonding in Molecular Recognition : The study of pyrimidines by Rajam et al. (2017) on the hydrogen bonding involving aminopyrimidine fragments emphasizes the importance of this compound in understanding molecular recognition processes in pharmaceuticals (Rajam et al., 2017).

4. Antifungal Applications

- Synthesis of Antifungal Agents : Research by Jafar et al. (2017) on synthesizing dimethylpyrimidin-derivatives, including modifications of this compound, revealed significant antifungal properties against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

5. Insecticidal and Antibacterial Properties

- Evaluation of Biological Activities : Deohate and Palaspagar (2020) investigated the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, demonstrating the utility of this compound in creating compounds with potential bioactivity (Deohate & Palaspagar, 2020).

6. Catalytic Reactions in Organic Chemistry

- Palladium-Catalyzed Cross-Coupling Reactions : Yamanaka et al. (1985) utilized 2-iodo-4, 6-dimethylpyrimidine in palladium-catalyzed cross-coupling reactions, underlining its role in advanced organic synthesis and catalytic processes (Yamanaka et al., 1985).

7. Heterocyclic Chemistry Developments

- Synthesis of Heterocyclic Compounds : Arutyunyan (2013) explored the synthesis of new trisubstituted pyrimidines using this compound, contributing to the development of heterocyclic chemistry (Arutyunyan, 2013).

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives have a wide range of biological activities and are key molecules in living organisms, including dna, rna, and numerous natural products such as antibiotics, vitamins, and liposaccharides .

Mode of Action

It’s known that 2-amino-4,6-dimethylpyrimidine can act as a nucleophile, attacking aldehyde carbon . This suggests that 5-Iodo-4,6-dimethylpyrimidin-2-amine may interact with its targets in a similar manner.

Biochemical Pathways

Pyrimidine analogs have shown a range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s molecular weight (24905) and formula (C6H8IN3) suggest that it may have reasonable bioavailability .

Result of Action

Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects .

Analyse Biochimique

Biochemical Properties

5-Iodo-4,6-dimethylpyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it may interact with pyrimidine-metabolizing enzymes, influencing their activity and altering metabolic pathways. The iodine atom in this compound can also participate in halogen bonding, which can affect the compound’s binding affinity to proteins and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in pyrimidine metabolism, leading to changes in the levels of key metabolites . Additionally, this compound can interact with cell surface receptors or intracellular proteins, altering signaling cascades and impacting cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding site and the specific enzyme involved . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its effectiveness in biochemical assays . Degradation products of this compound may also have distinct biochemical properties, potentially leading to different cellular effects. Long-term studies in vitro or in vivo can provide insights into the sustained impact of this compound on cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular responses. At higher doses, this compound may cause toxic or adverse effects, including disruption of normal cellular functions and induction of cellular stress . Threshold effects observed in animal studies can help determine the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate pyrimidine metabolism. This compound can be metabolized by pyrimidine-metabolizing enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions . The presence of the iodine atom can influence the compound’s metabolic fate, potentially altering the flux through specific metabolic pathways and affecting the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, such as active transport or facilitated diffusion . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and oxidative stress responses. Understanding the subcellular localization of this compound can provide insights into its specific roles in cellular processes and potential therapeutic applications.

Propriétés

IUPAC Name |

5-iodo-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLWQPITVHTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347236 | |

| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2033-47-8 | |

| Record name | 5-Iodo-4,6-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

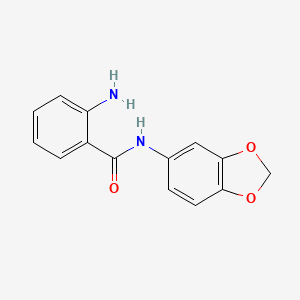

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)